molecular formula C17H20N2O3S B5658319 N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5658319
M. Wt: 332.4 g/mol
InChI Key: KMLLFNZHJLHYFT-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide is a novel compound with potential significance in various fields of chemistry and pharmacology. Its unique structure, incorporating a benzodioxin and thiazole moiety, suggests interesting chemical and physical properties.

Synthesis Analysis

The synthesis of similar thiazole derivatives typically involves the cyclization of thioamide with chloroacetoacetate, yielding a high process yield, as observed in the synthesis of related compounds like ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate (Tang Li-jua, 2015). Such methodologies could be adapted for synthesizing N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been extensively studied using spectroscopic techniques like NMR, IR, and mass spectrometry. For instance, the crystal structure and conformational features of related compounds were determined using X-ray crystallography and spectral analysis (A. Zablotskaya et al., 2013). These techniques are vital for understanding the structural aspects of N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide.

Chemical Reactions and Properties

Compounds with thiazole and benzodioxin moieties exhibit a range of chemical reactions and properties. For example, they show reactivity in electrophilic substitution reactions and have been utilized in the synthesis of various bioactive molecules (А. Aleksandrov et al., 2017). Such chemical versatility can be expected in N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide as well.

Physical Properties Analysis

The physical properties of thiazole derivatives can be intriguing, often characterized by their crystalline structures and stability. Investigations into similar compounds have revealed insights into their hydrogen bonding patterns and crystal packing, contributing to their stability and solubility (P. Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of such compounds are marked by their bioactivity, as seen in various derivatives exhibiting antimicrobial, anti-inflammatory, and potentially psychotropic activities (M. Incerti et al., 2017). These properties make N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide an interesting subject for further chemical and pharmacological research.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-5-16-19-13(11-23-16)17(20)18-9-8-12-10-21-14-6-3-4-7-15(14)22-12/h3-4,6-7,11-12H,2,5,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLLFNZHJLHYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCCC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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